molecular formula C23H37NO6 B4004898 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4004898
M. Wt: 423.5 g/mol
InChI Key: FLCFIUPIQPQOHA-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a tert-butyl group and a methyl group, linked to a phenoxyethoxyethyl chain, and is combined with oxalic acid.

Scientific Research Applications

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps:

    Formation of the Phenoxyethoxyethyl Chain: This step involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide under basic conditions to form 2-(4-tert-butyl-2-methylphenoxy)ethanol.

    Formation of the Piperidine Derivative: The 2-(4-tert-butyl-2-methylphenoxy)ethanol is then reacted with 4-methylpiperidine in the presence of a suitable base, such as sodium hydride, to form 1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine.

    Formation of the Oxalate Salt: Finally, the piperidine derivative is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form secondary amines.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxyethyl chain allows for hydrophobic interactions with lipid membranes, while the piperidine ring can interact with various protein targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperidine: Lacks the methyl group on the phenol ring.

    1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]-4-methylpiperidine: Lacks the tert-butyl group on the phenol ring.

    1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]piperidine: Lacks the methyl group on the piperidine ring.

Uniqueness

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine is unique due to the presence of both the tert-butyl and methyl groups on the phenol ring, as well as the methyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2.C2H2O4/c1-17-8-10-22(11-9-17)12-13-23-14-15-24-20-7-6-19(16-18(20)2)21(3,4)5;3-1(4)2(5)6/h6-7,16-17H,8-15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCFIUPIQPQOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 4
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 5
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

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